2-(3,4-Dimethoxyphenyl)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone
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Overview
Description
2-(3,4-Dimethoxyphenyl)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
The synthesis of 2-(3,4-Dimethoxyphenyl)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes:
Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the sulfonyl group: This step usually involves sulfonylation reactions using reagents such as sulfonyl chlorides.
Attachment of the aromatic groups: This can be done through various coupling reactions, such as Suzuki or Heck coupling.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
2-(3,4-Dimethoxyphenyl)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have bioactive properties, making it a candidate for drug discovery and development.
Industry: The compound could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system.
Comparison with Similar Compounds
Similar compounds to 2-(3,4-Dimethoxyphenyl)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone include other azetidine derivatives and compounds with similar aromatic and sulfonyl groups. What sets this compound apart is its unique combination of functional groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO5S/c1-25-17-8-3-13(9-18(17)26-2)10-19(22)21-11-16(12-21)27(23,24)15-6-4-14(20)5-7-15/h3-9,16H,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRGJORQBIQNFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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